Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate
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Overview
Description
Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C12H11NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its cyano and methoxy functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate typically involves the reaction of 4-cyano-2-methoxybenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved in these effects are complex and depend on the specific biological context .
Comparison with Similar Compounds
- Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Comparison: Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate is unique due to the presence of both cyano and methoxy groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
652997-58-5 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-7-9(8-13)3-4-10(11)5-6-12(14)16-2/h3-7H,1-2H3 |
InChI Key |
FNBWCVPVFKPVFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C=CC(=O)OC |
Origin of Product |
United States |
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